p53 Product Pack
Description
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Preparation Methods
Reaction Setup and Thermal Cycling
The Thermo Fisher protocol outlines a multiplex PCR approach to amplify p53 DNA fragments for hybridization onto GeneChip® microarrays. A 100 µL reaction volume requires 50 µL of PCR Master Mix, containing 4X PCR reagents, p53-specific primers, AmpliTaq Gold™ polymerase, and molecular-grade water. Samples (5–50 µL) or reference DNA (5 µL) are combined with the master mix and subjected to 35 cycles of denaturation (95°C for 30 sec), annealing (60°C for 30 sec), and extension (72°C for 60 sec).
Table 1: PCR Master Mix Composition
| Component | Volume per Reaction (µL) | Final Concentration |
|---|---|---|
| 4X PCR Reagents | 25 | 1X |
| p53 Primer Set | 5 | 0.5 µM |
| AmpliTaq Gold™ (5 U/µL) | 2 | 0.1 U/µL |
| Molecular-Grade Water | 18 | - |
Post-amplification, products are resolved on 4% NuSieve® agarose gels to verify fragment sizes (100–500 bp).
Electrochemiluminescent Immunoassay for Total p53 Quantification
Antibody-Coated Plate Preparation
Meso Scale Discovery’s Total p53 Assay employs a 96-well plate pre-coated with anti-p53 capture antibodies. Samples (25 µL) are incubated with SULFO-TAG-labeled detection antibodies for 1 hour at room temperature under vigorous shaking (300–1,000 rpm). Signal generation utilizes tris(2,2'-bipyridine)ruthenium(II)-based electrochemiluminescence, quantified using an MSD SECTOR® Imager.
Table 2: Key Reagent Volumes for 96-Well Plate
| Step | Reagent | Volume per Well (µL) |
|---|---|---|
| Blocking | Blocking Solution-A | 150 |
| Sample Incubation | Lysate or Standard | 25 |
| Detection | SULFO-TAG Anti-p53 | 25 |
| Signal Development | Read Buffer T (4X) | 150 |
The assay detects p53 concentrations as low as 125 pg/mL with intra-assay precision <10% CV.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Standard Curve Generation and Sample Dilution
Sigma-Aldrich’s p53 ELISA utilizes a lyophilized cell extract standard calibrated against recombinant p53. Serial dilutions are prepared in Standard Diluent Buffer to generate a curve from 8,000 pg/mL to 0 pg/mL. Samples are diluted 1:10–1:50 to minimize matrix interference, with a 100 µL aliquot per well incubated for 2 hours at room temperature.
Table 3: ELISA Standard Dilution Scheme
| Tube | Standard Source | Diluent Volume (mL) | Final Concentration (pg/mL) |
|---|---|---|---|
| 1 | Reconstituted | 0 | 8,000 |
| 2 | Tube 1 | 0.25 | 4,000 |
| 3 | Tube 2 | 0.25 | 2,000 |
| 4 | Tube 3 | 0.25 | 1,000 |
| 5 | Tube 4 | 0.25 | 500 |
| 6 | Tube 5 | 0.25 | 250 |
| 7 | Tube 6 | 0.25 | 125 |
| 8 | - | 0.5 | 0 |
Post-wash steps, anti-p53 detection antibodies and HRP-conjugated secondary antibodies are added, with absorbance read at 450 nm after 30-minute chromogen incubation.
Chromatin Immunoprecipitation (ChIP) for p53-DNA Interaction Studies
Crosslinking and Chromatin Shearing
The ExactaChIP™ protocol fixes cells with 1% formaldehyde for 15 minutes at room temperature, followed by glycine quenching. Chromatin is sheared via sonication to 1 kb fragments using a refrigerated ultracentrifuge (12,000 × g, 10 minutes). Immunoprecipitation employs 5 µL of Anti-p53 Antibody per sample, incubated with streptavidin beads (magnetic or agarose) for 30 minutes at 4°C.
Table 4: ChIP Reagent Preparation
| Reagent | Volume per 5 × 10⁶ Cells | Purpose |
|---|---|---|
| Lysis Buffer | 500 µL | Cell membrane disruption |
| Dilution Buffer | 1 mL | Chromatin dilution |
| Protease Inhibitor Cocktail | 10 µg/mL each | Prevent protein degradation |
Precipitated DNA is purified using a Qiagen kit and analyzed via PCR or sequencing.
Comparative Analysis of Methodologies
Sensitivity and Throughput Considerations
Electrochemiluminescence (MSD) offers the highest sensitivity (125 pg/mL), whereas ELISA provides cost-effective batch processing. PCR-based methods require stringent contamination controls but enable multiplexed gene expression profiling. ChIP is uniquely suited for studying DNA binding but demands optimized sonication conditions.
Table 5: Method Comparison
Q & A
Basic Research Questions
Q. How to design a robust experimental workflow for studying p53 dynamics using the p53 Product Pack?
- Methodological Answer :
-
Begin with a literature review to identify validated protocols for p53 activation/inhibition assays. Use controlled variables (e.g., cell lines with wild-type vs. mutant p53) and include replicates to ensure reproducibility .
-
Employ quantitative methods (e.g., Western blot, qPCR) to measure p53 protein levels and downstream targets (e.g., p21, Bax). Normalize data using housekeeping genes/proteins and include positive/negative controls (e.g., nutlin-3a for MDM2 inhibition) .
《解密癌症》,带你认识众病之王癌症的成因,中美科学家共同科普41:04
-
Document all steps in a standardized protocol, including reagent batch numbers and incubation times, to minimize variability .
Q. What statistical approaches are appropriate for analyzing p53-dependent transcriptional responses?
- Methodological Answer :
- Use parametric tests (e.g., ANOVA) for normally distributed data (verified via Shapiro-Wilk test) or non-parametric alternatives (e.g., Kruskal-Wallis) for skewed distributions.
- Apply multiple-testing corrections (e.g., Bonferroni, Benjamini-Hochberg) when analyzing genome-wide datasets (e.g., RNA-seq) to reduce false positives .
- Include effect size calculations and confidence intervals to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How to resolve contradictions in p53 activation data across different cellular contexts?
- Methodological Answer :
-
Perform meta-analysis of existing datasets (e.g., GEO, TCGA) to identify context-specific variables (e.g., oxidative stress, hypoxia) that modulate p53 activity .
不要再和试剂厂商斗智斗勇了 直接根据文献找到靠谱的试剂02:08
-
Validate hypotheses using isogenic cell lines or CRISPR-edited models to isolate confounding factors (e.g., TP53 mutation status, co-occurring oncogenic mutations) .
-
Apply systems biology tools (e.g., Boolean network modeling) to map p53 interaction networks under varying conditions .
Q. What strategies ensure reproducibility when studying p53 post-translational modifications (PTMs) using the Product Pack?
- Methodological Answer :
- Standardize sample preparation (e.g., lysis buffer composition, protease/phosphatase inhibitors) to preserve PTMs .
- Use orthogonal validation methods (e.g., mass spectrometry for phosphorylation sites, immunofluorescence for subcellular localization) .
- Share raw data and analysis pipelines via repositories (e.g., Zenodo, Figshare) to enable independent verification .
Q. How to integrate multi-omics data (e.g., proteomic, metabolomic) with p53 functional assays?
- Methodological Answer :
- Leverage dimensionality reduction techniques (e.g., PCA, t-SNE) to identify clusters of p53-correlated metabolites/proteins .
- Apply pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to link omics findings to p53-regulated processes (e.g., apoptosis, senescence) .
- Use machine learning (e.g., random forests) to predict p53 activity states from multi-omics signatures .
Data Presentation Guidelines
- Tables : Include descriptive statistics (mean ± SD, n), p-values, and effect sizes. Use footnotes to explain abbreviations .
- Figures : Label axes with units, use consistent color schemes for experimental groups, and provide high-resolution source files .
- Reproducibility : Publish raw data, code, and detailed protocols in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


